4-benzoyl-N-(2-ethylphenyl)benzamide
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Overview
Description
4-benzoyl-N-(2-ethylphenyl)benzamide is a benzamide derivative, a class of compounds widely used in various fields such as pharmaceuticals, agriculture, and materials science. Benzamides are known for their diverse biological activities and are often used as intermediates in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Benzamide analogues have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes .
Mode of Action
Similar benzamide analogues have been shown to increase the catalytic action of glucokinase . This suggests that 4-Benzoyl-N-(2-Ethylphenyl)Benzamide may interact with glucokinase in a similar manner, potentially enhancing its activity and thus influencing glucose metabolism.
Biochemical Pathways
As an allosteric activator of glucokinase, it could enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .
Result of Action
Based on the action of similar compounds, it could potentially lower blood glucose levels by enhancing the activity of glucokinase and thus increasing the rate of glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-ethylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above can be adapted for industrial use due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-benzoyl-N-(2-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials such as plastics and rubber.
Comparison with Similar Compounds
Similar Compounds
- N-benzylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
4-benzoyl-N-(2-ethylphenyl)benzamide stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its benzoyl and ethylphenyl groups contribute to its distinct properties compared to other benzamide derivatives .
Properties
IUPAC Name |
4-benzoyl-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTMYNJMSKODSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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